molecular formula C12H20O4 B13976835 1,1-Dimethylethyl 2-acetyl-5-oxohexanoate CAS No. 35490-06-3

1,1-Dimethylethyl 2-acetyl-5-oxohexanoate

Cat. No.: B13976835
CAS No.: 35490-06-3
M. Wt: 228.28 g/mol
InChI Key: WACMLKBTVHDMCO-UHFFFAOYSA-N
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Description

2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester is an organic compound with the molecular formula C12H20O4. It is a derivative of hexanoic acid and is characterized by the presence of acetyl and oxo groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester typically involves the esterification of 2-Acetyl-5-oxohexanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides and esters.

Scientific Research Applications

2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester involves its interaction with various molecular targets. The acetyl and oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-5-oxohexanoic acid ethyl ester
  • 5-Oxohexanoic acid ethyl ester
  • 2-Acetyl-5-oxohexanoic acid methyl ester

Uniqueness

2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups.

Properties

CAS No.

35490-06-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

tert-butyl 2-acetyl-5-oxohexanoate

InChI

InChI=1S/C12H20O4/c1-8(13)6-7-10(9(2)14)11(15)16-12(3,4)5/h10H,6-7H2,1-5H3

InChI Key

WACMLKBTVHDMCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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